molecular formula C21H26N2O3 B278483 N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide

Cat. No. B278483
M. Wt: 354.4 g/mol
InChI Key: NEHDWVGGDJIWKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide is a chemical compound that is commonly referred to as MPD. It is a synthetic compound that has been developed for various scientific research applications. MPD has been found to exhibit interesting biological properties, and it has been used in several studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Mechanism Of Action

The mechanism of action of MPD is not fully understood. However, it has been proposed that MPD may act by inhibiting the activity of certain enzymes involved in inflammation and cancer growth. It has also been suggested that MPD may interact with specific receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
MPD has been found to exhibit several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. MPD has also been found to reduce pain sensitivity in animal models, suggesting that it may have analgesic properties. Additionally, MPD has been shown to induce apoptosis in cancer cells, leading to their death.

Advantages And Limitations For Lab Experiments

One advantage of using MPD in lab experiments is that it exhibits potent biological effects at relatively low concentrations. This makes it a useful tool for investigating the mechanisms underlying inflammation, pain, and cancer growth. However, one limitation of using MPD is that its mechanism of action is not fully understood, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for research involving MPD. One potential area of investigation is the development of more potent and selective MPD analogs that could be used as therapeutic agents for cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the precise mechanism of action of MPD and to identify the specific molecular targets that mediate its effects. Finally, more research is needed to investigate the potential side effects of MPD and to determine its safety profile in humans.

Synthesis Methods

The synthesis of MPD involves several steps, including the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 3-methoxy-4-aminophenylpentanamide to form the amide derivative. Finally, the amide derivative is reacted with 3,4-dimethylaniline to form MPD.

Scientific Research Applications

MPD has been used in several scientific research applications, including studies on cancer, inflammation, and pain. It has been found to exhibit potent anti-inflammatory and analgesic effects in animal models. MPD has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.

properties

Product Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide

InChI

InChI=1S/C21H26N2O3/c1-5-6-7-20(24)23-18-11-10-17(13-19(18)26-4)22-21(25)16-9-8-14(2)15(3)12-16/h8-13H,5-7H2,1-4H3,(H,22,25)(H,23,24)

InChI Key

NEHDWVGGDJIWKR-UHFFFAOYSA-N

SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C)OC

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C)OC

Origin of Product

United States

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